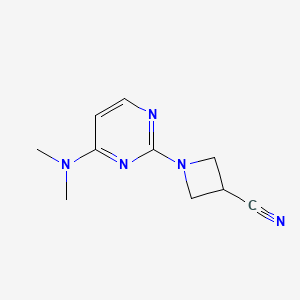![molecular formula C17H17N3O3S2 B2859205 2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-methylbenzyl)acetamide CAS No. 895653-39-1](/img/structure/B2859205.png)
2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The 1,2,4-benzothiadiazine-1,1-dioxide ring is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of this compound is influenced by the functional groups attached to the ring .
Synthesis Analysis
A novel method for the preparation of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides has been developed from saccharin derivatives . The key stage of this synthesis is a Curtius rearrangement followed by an intramolecular cyclization . This method is distinguished by its originality, simplicity in use, and the availability of starting materials and reagents at a low cost .Molecular Structure Analysis
The molecular structure of this compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring . Various functional groups can be attached to this ring, influencing its activity .Chemical Reactions Analysis
The synthesis of this compound involves a series of chemical reactions, including the reaction of anilines with chlorosulfonyl isocyanate and cyclization of the N-chlorosulfonyl ureas . More recently, the palladium-catalyzed cyclocarbonylation of o-aminobenzenesulfonamides has been reported .Applications De Recherche Scientifique
Synthesis and Antitumor Activity
Research involving the synthesis of benzothiazole derivatives has demonstrated considerable potential in the context of antitumor activity. For instance, a study by Yurttaş et al. (2015) explored the antitumor activity of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives against multiple human tumor cell lines. The study found that specific compounds within this class exhibited significant anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Activity and Toxicity Mitigation
Another important application area is the compound's antioxidant properties, which have implications for mitigating toxicity. Cabrera-Pérez et al. (2016) synthesized benzothiazole derivatives and evaluated their antioxidant activity, particularly in the context of acetaminophen-induced hepatotoxicity. The study indicated that specific derivatives could significantly increase reduced glutathione content and decrease malondialdehyde levels, suggesting a protective effect against oxidative stress (Cabrera-Pérez et al., 2016).
Structural Insights and Synthesis
Further research into the synthesis of benzothiazole and related compounds provides insights into their structural properties and potential modifications to enhance their biological activities. For example, studies on the synthesis of 4-thiazolidinones containing the benzothiazole moiety have shown anticancer activity across various cancer cell lines, highlighting the versatility of these compounds in therapeutic applications (Havrylyuk et al., 2010).
Mécanisme D'action
Target of Action
The primary targets of this compound are likely to be KATP channels and AMPA receptors . These targets play crucial roles in various biological processes. KATP channels are involved in regulating insulin release from pancreatic B cells , while AMPA receptors are critical for synaptic transmission in the central nervous system .
Mode of Action
The compound interacts with its targets by binding to specific sites, leading to changes in their function. For instance, it can act as an activator of KATP channels , leading to an increase in potassium efflux, hyperpolarization of the cell membrane, and inhibition of insulin release . On the other hand, it can modulate AMPA receptors, affecting synaptic transmission .
Biochemical Pathways
The compound’s action on KATP channels and AMPA receptors can affect several biochemical pathways. For example, activation of KATP channels can inhibit the release of insulin, impacting glucose metabolism . Modulation of AMPA receptors can influence neuronal excitability and synaptic plasticity, affecting learning and memory processes .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the tissues in which these targets are expressed. For example, its action on KATP channels in pancreatic B cells can inhibit insulin release, potentially affecting blood glucose levels . Its modulation of AMPA receptors can influence neuronal excitability, potentially affecting cognitive functions .
Propriétés
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-12-6-8-13(9-7-12)10-18-16(21)11-24-17-19-14-4-2-3-5-15(14)25(22,23)20-17/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUBAPMUJWHUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(9-Ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid](/img/structure/B2859124.png)


![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2859128.png)
![1-Oxa-9-thia-4-azaspiro[5.5]undecane](/img/structure/B2859132.png)
![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2859133.png)
![(2E)-N-methyl-4-[(3-phenyl-2,1-benzoxazol-5-yl)formamido]but-2-enamide](/img/structure/B2859135.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2859137.png)




![7-dodecyl-8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2859144.png)